

Benazeprilat-d5: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **Benazeprilat-d5**. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on its characteristics, its role in the Renin-Angiotensin-Aldosterone System, and its use as an internal standard in bioanalytical methods.

Chemical Structure and Properties

Benazeprilat-d5 is the deuterated analog of Benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Benazepril and Benazeprilat in biological matrices.[1][2]

Chemical Structure:

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Figure 1: Chemical Structure of Benazeprilat-d5

Physicochemical Properties:

The key physicochemical properties of **Benazeprilat-d5** are summarized in the table below.

Property	Value	Reference
IUPAC Name	(3S)-3-[[(1S)-1-Carboxy-3- (phenyl- d5)propyl]amino]-2,3,4,5- tetrahydro-2-oxo-1H-1- benzazepine-1-acetic acid	[1]
CAS Number	1279033-05-4	[1][3]
Molecular Formula	C22H19D5N2O5	
Molecular Weight	401.48 g/mol	_
Appearance	White to off-white solid	-
Purity	≥98%	-
Storage	Store at 2-8°C	-

Solubility:

Solvent	Solubility
DMSO	Slightly soluble
Methanol	Slightly soluble
Ethanol	Slightly soluble

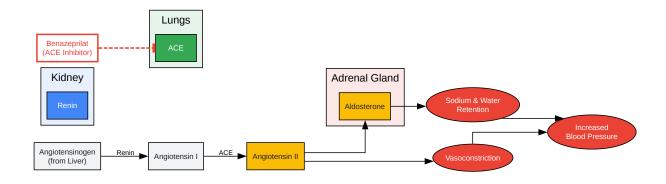
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)



Benazeprilat, the non-deuterated form of **Benazeprilat-d5**, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

By inhibiting ACE, Benazeprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.

The following diagram illustrates the RAAS pathway and the point of inhibition by Benazeprilat.



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RAAS Pathway and Benazeprilat Inhibition

Experimental Protocols: Quantification of Benazepril and Benazeprilat using LC-MS/MS

Benazeprilat-d5 is primarily used as an internal standard for the accurate and precise quantification of Benazepril and its active metabolite, Benazeprilat, in biological samples such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



The following is a representative experimental protocol for the simultaneous determination of Benazepril and Benazeprilat in human plasma.

3.1. Materials and Reagents

- Benazepril and Benazeprilat reference standards
- Benazeprilat-d5 (Internal Standard, IS)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

3.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.3. Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benazepril, Benazeprilat, and Benazeprilat-d5 in methanol.
- Working Standard Solutions: Prepare serial dilutions of Benazepril and Benazeprilat stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.
- Internal Standard Working Solution: Dilute the Benazeprilat-d5 stock solution with 50:50
 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.

3.4. Sample Preparation (Protein Precipitation)



- To 100 μL of plasma sample (calibration standard, quality control, or unknown), add 20 μL of the Internal Standard Working Solution (50 ng/mL Benazeprilat-d5).
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

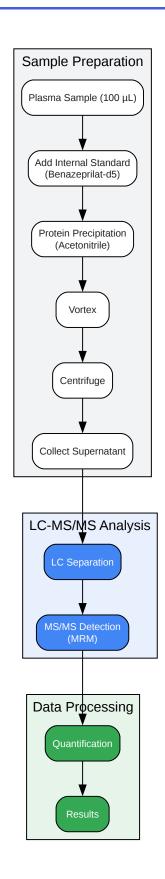
3.5. LC-MS/MS Conditions

Parameter	Condition
LC Column	C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient Elution	Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions.
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Ionization Mode	ESI Positive
MRM Transitions	Benazepril: Q1/Q3 (e.g., 425.2 -> 351.2)Benazeprilat: Q1/Q3 (e.g., 397.2 -> 206.1)Benazeprilat-d5: Q1/Q3 (e.g., 402.2 -> 211.1)

Note: The specific MRM transitions should be optimized for the instrument being used.

The following diagram outlines the general experimental workflow.





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LC-MS/MS Experimental Workflow



Conclusion

Benazeprilat-d5 is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its stable isotopic labeling ensures high accuracy and precision in the quantification of Benazepril and its active metabolite, Benazeprilat. A thorough understanding of its properties, its role in the RAAS pathway, and the application of robust analytical methods are crucial for advancing research in cardiovascular pharmacology and related areas.

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